Carbonic Anhydrase Inhibition: Ester vs. Acid Form
In a 2024 study by Kilbile et al., the ethyl ester derivative (reported as 'intermediate 2') was directly compared with lasamide (compound 1, the free carboxylic acid) and acetazolamide (AAZ) for inhibition of four human carbonic anhydrase isoforms using the stopped-flow CO₂ hydrase assay [1]. The ethyl ester exhibited a 1.8-fold higher Ki for hCA I (0.93 nM vs. 0.52 nM), an 8.8-fold higher Ki for hCA II (2.9 nM vs. 0.33 nM), a 1.3-fold higher Ki for hCA IX (3.3 nM vs. 2.6 nM), and a 4.8-fold higher Ki for hCA XII (36.3 nM vs. 7.5 nM) compared to lasamide [1]. Critically, the ethyl ester's selectivity index (SIIX/II, calculated as Ki hCA IX / Ki hCA II) dropped to 1.1, compared to 7.9 for lasamide, indicating a loss of isoform selectivity that is significant for applications where hCA II-sparing activity is desired [1]. Both compounds substantially outperformed the reference drug acetazolamide (AAZ; hCA I Ki = 250 nM, hCA II Ki = 12.1 nM) [1].
| Evidence Dimension | Inhibition constant (Ki, nM) for hCA I, II, IX, XII by stopped-flow CO₂ hydrase assay |
|---|---|
| Target Compound Data | hCA I: Ki = 0.93 nM; hCA II: Ki = 2.9 nM; hCA IX: Ki = 3.3 nM; hCA XII: Ki = 36.3 nM. SIIX/II = 1.1. (Reported as 'intermediate 2', the ethyl ester of lasamide). |
| Comparator Or Baseline | Lasamide (free acid): hCA I Ki = 0.52 nM, hCA II Ki = 0.33 nM, hCA IX Ki = 2.6 nM, hCA XII Ki = 7.5 nM, SIIX/II = 7.9. Acetazolamide (AAZ): hCA I Ki = 250 nM, hCA II Ki = 12.1 nM, hCA IX Ki = 25.8 nM, hCA XII Ki = 5.7 nM. |
| Quantified Difference | Ethyl ester vs. lasamide: 1.8× (hCA I), 8.8× (hCA II), 1.3× (hCA IX), 4.8× (hCA XII) higher Ki values. Ethyl ester vs. AAZ: 269× (hCA I), 4.2× (hCA II), 7.8× (hCA IX), 0.16× (hCA XII) lower Ki values. |
| Conditions | In vitro stopped-flow CO₂ hydrase assay; recombinant human CA isoforms I, II, IX, and XII; mean of three independent determinations with errors ±5–10% of reported values; pH 7.4, temperature ~20–25 °C. |
Why This Matters
This data demonstrates that esterification of the carboxylic acid to the ethyl ester selectively attenuates potency against hCA II and XII while retaining nanomolar activity against hCA I and IX, enabling researchers to select the ethyl ester over the free acid when partial CA inhibition or altered isoform selectivity is mechanistically or pharmacologically desirable.
- [1] Kilbile JT, Sapkal SB, Renzi G, D'Agostino I, Cutarella L, Mori M, De Filippis B, Islam I, Massardi ML, Somenza E, Ronca R, Tamboli Y, Carta F, Supuran CT. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Med Chem Lett. 2024 May 23;15(6):972-978. doi: 10.1021/acsmedchemlett.4c00206. Table 1: Ki values for lasamide (1), intermediate 2 (ethyl ester), derivatives 4–16, and AAZ. View Source
